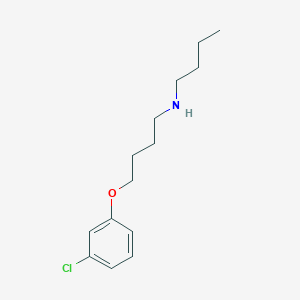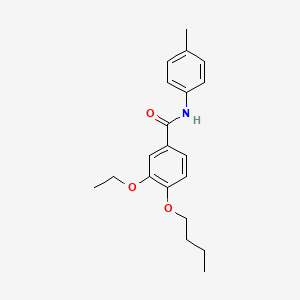
N-butyl-4-(3-chlorophenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(3-chlorophenoxy)-1-butanamine, also known as Bupropion, is a medication that is commonly used to treat depression and smoking cessation. It is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) that works by increasing the levels of these neurotransmitters in the brain.
Mécanisme D'action
N-butyl-4-(3-chlorophenoxy)-1-butanamine works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce symptoms of depression. N-butyl-4-(3-chlorophenoxy)-1-butanamine also has an effect on the nicotinic acetylcholine receptors in the brain, which can reduce cravings and withdrawal symptoms in individuals who are trying to quit smoking.
Biochemical and Physiological Effects:
N-butyl-4-(3-chlorophenoxy)-1-butanamine has been found to have several biochemical and physiological effects in the body. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce symptoms of depression. N-butyl-4-(3-chlorophenoxy)-1-butanamine has also been found to increase the levels of certain hormones such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-4-(3-chlorophenoxy)-1-butanamine has several advantages for use in lab experiments. It is a well-studied medication that has been extensively researched for its effectiveness in treating depression and smoking cessation. It is also relatively easy to administer and has a low risk of side effects. However, one limitation of using N-butyl-4-(3-chlorophenoxy)-1-butanamine in lab experiments is that it may not be effective in all individuals, as its effectiveness can vary depending on the individual's genetic makeup and other factors.
Orientations Futures
There are several future directions for research on N-butyl-4-(3-chlorophenoxy)-1-butanamine. One area of research is the potential use of N-butyl-4-(3-chlorophenoxy)-1-butanamine in the treatment of other conditions such as ADHD and obesity. Another area of research is the development of new formulations of N-butyl-4-(3-chlorophenoxy)-1-butanamine that may be more effective or have fewer side effects. Additionally, research is needed to better understand the mechanisms of action of N-butyl-4-(3-chlorophenoxy)-1-butanamine and how it affects the brain and body.
Méthodes De Synthèse
The synthesis of N-butyl-4-(3-chlorophenoxy)-1-butanamine involves the reaction of 3-chlorophenol with butylamine in the presence of a base to form 3-chlorophenylbutylamine. This intermediate is then reacted with chlorobutane to form N-butyl-4-(3-chlorophenoxy)-1-butanamine.
Applications De Recherche Scientifique
N-butyl-4-(3-chlorophenoxy)-1-butanamine has been extensively studied for its effectiveness in treating depression and smoking cessation. It has also been studied for its potential use in the treatment of other conditions such as attention deficit hyperactivity disorder (ADHD) and obesity. N-butyl-4-(3-chlorophenoxy)-1-butanamine has been found to be effective in reducing symptoms of depression and improving mood in individuals with major depressive disorder. It has also been found to be effective in helping individuals quit smoking by reducing cravings and withdrawal symptoms.
Propriétés
IUPAC Name |
N-butyl-4-(3-chlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-2-3-9-16-10-4-5-11-17-14-8-6-7-13(15)12-14/h6-8,12,16H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHXQKXHVBEILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(3-chlorophenoxy)butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)
![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)
![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)